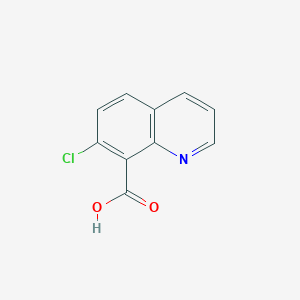

7-Chloroquinoline-8-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHOYRWQJYJQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597511 | |

| Record name | 7-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87293-44-5 | |

| Record name | 7-Chloro-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87293-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloroquinoline-8-carboxylic Acid

This technical guide provides a detailed overview of the primary synthesis pathways for 7-chloroquinoline-8-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility as a building block in organic synthesis. Its structure, featuring a quinoline core with chloro and carboxylic acid functionalities, makes it a versatile precursor for a range of biologically active molecules. This guide will focus on the most direct and published methods for its synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Primary Synthesis Pathway: Oxidation of 7-Chloro-8-methylquinoline

The most direct and industrially relevant method for the preparation of this compound is the oxidation of 7-chloro-8-methylquinoline. This process typically utilizes oxygen as the oxidant in the presence of a catalyst system.

Reaction Scheme

The overall reaction involves the conversion of the methyl group at the 8-position of the quinoline ring into a carboxylic acid group.

Caption: Oxidation of 7-chloro-8-methylquinoline to this compound.

Experimental Protocol

The following protocol is based on the method described in patent literature[1][2].

Materials:

-

7-chloro-8-methylquinoline

-

Acetonitrile (solvent)

-

N-hydroxyphthalimide (catalyst)

-

Azobisisobutyronitrile (initiator)

-

Oxygen (oxidant)

-

Nitrogen (for inerting)

-

Hastelloy autoclave

Procedure:

-

Charging the Reactor: In a 100 ml Hastelloy autoclave, add 10 grams of 7-chloro-8-methylquinoline, 40 milliliters of acetonitrile, 0.38 grams (0.04 equivalents) of N-hydroxyphthalimide, and 0.18 grams (0.02 equivalent) of azobisisobutyronitrile.[1]

-

Inerting and Pressurizing: Close the autoclave and purge the system with nitrogen twice, followed by purging with oxygen three times. Pressurize the reactor with oxygen to 4 MPa.[1]

-

Reaction: Heat the reaction mixture to 90°C and maintain the reaction for 9 hours. During the reaction, ensure that the oxygen pressure in the reactor does not fall below 4 MPa.[1]

-

Work-up: After the reaction is complete, cool the reactor down and depressurize it.

-

Isolation: Perform a solid-liquid separation (e.g., filtration) on the resulting mixture to isolate the solid product. The filtrate, which contains the reaction solvent and catalyst, can potentially be recycled.[2]

-

Purification: Dry the isolated solid to obtain 7-chloro-8-quinoline carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Quantitative Data

The following table summarizes the quantitative data from a representative experiment.

| Parameter | Value | Reference |

| Starting Material | 7-chloro-8-methylquinoline (10 g) | [1] |

| Solvent | Acetonitrile (40 ml) | [1] |

| Catalyst | N-hydroxyphthalimide (0.38 g) | [1] |

| Initiator | Azobisisobutyronitrile (0.18 g) | [1] |

| Oxygen Pressure | 4 MPa | [1] |

| Temperature | 90°C | [1] |

| Reaction Time | 9 hours | [1] |

| Product Yield | 62.6% | [2] |

| Product Purity | 95.9% (by weight) | [2] |

Alternative Synthesis Pathway: Gould-Jacobs Cyclization

While the oxidation of 7-chloro-8-methylquinoline is a direct approach, the Gould-Jacobs reaction represents a more classical method for constructing the quinoline ring system. This pathway would involve the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization, hydrolysis, and decarboxylation. A plausible, though not explicitly detailed for this specific isomer in the search results, pathway would start from 2-amino-3-chlorobenzoic acid.

Conceptual Workflow

Caption: Conceptual workflow for a Gould-Jacobs based synthesis of a 7-chloroquinoline scaffold.

This classical approach is generally multi-step and may result in lower overall yields compared to the direct oxidation method. The provided search results describe this methodology for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid from 3-chloroaniline, which serves as a useful reference for the general steps involved.[3]

Modern Synthetic Approaches: Directed Metalation

Modern synthetic organic chemistry offers alternative strategies for the functionalization of quinoline rings. One such approach is directed ortho-metalation.

Conceptual Pathway

This method would involve the use of a directing group on the quinoline ring to facilitate metalation (e.g., with a strong base like an organolithium or a magnesium amide reagent) at the C8 position, followed by quenching with an electrophile like carbon dioxide to introduce the carboxylic acid group.

Caption: Conceptual pathway for the synthesis via directed metalation.

Research on the magnesiation of 7-chloroquinolines has shown that functionalization at the C8 position is feasible using reagents like TMPMgCl·LiCl. While the direct carboxylation was not explicitly detailed for this substrate in the provided results, it represents a viable and modern approach to consider for this transformation.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct oxidation of 7-chloro-8-methylquinoline. This method offers a high-yielding and relatively straightforward route to the target compound. While classical methods like the Gould-Jacobs cyclization and modern techniques such as directed metalation present alternative strategies, the oxidation pathway is currently the most well-documented and practical approach for the preparation of this valuable synthetic intermediate. Further research into continuous flow processes for the metalation and carboxylation of 7-chloroquinoline could offer a scalable and efficient alternative in the future.

References

The Gould-Jacobs Cyclization: A Comprehensive Technical Guide to the Synthesis of 7-Chloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline scaffolds. This technical guide offers an in-depth exploration of the Gould-Jacobs cyclization specifically tailored for the preparation of 7-chloroquinoline derivatives, a class of compounds with significant applications in medicinal chemistry, most notably as precursors to antimalarial drugs like chloroquine. This document provides detailed experimental protocols for both conventional and microwave-assisted synthesis, a comparative analysis of reaction conditions and yields, and a thorough examination of the reaction mechanism. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1] The Gould-Jacobs reaction, first reported in 1939, offers a powerful strategy for the construction of the 4-hydroxyquinoline core, which can be further functionalized.[2] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone.[3]

This guide focuses on the application of the Gould-Jacobs reaction for the synthesis of 7-chloroquinoline derivatives, which are critical intermediates in the production of several pharmaceuticals.[3] The presence of the chlorine atom at the 7-position is a key structural feature for the biological activity of many quinoline-based drugs. We will explore both traditional thermal cyclization methods and modern microwave-assisted protocols that offer significant advantages in terms of reaction time and efficiency.[1]

The Gould-Jacobs Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:

-

Condensation: The synthesis begins with a nucleophilic attack by the amino group of the aniline (in this case, 3-chloroaniline) on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]

-

Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or more efficiently with microwave irradiation.[1]

-

Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[4]

-

Saponification: The ester group is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide.[3]

-

Decarboxylation: The resulting quinoline-3-carboxylic acid is then heated to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[3]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of 7-chloroquinoline derivatives via the Gould-Jacobs cyclization. Both conventional heating and microwave-assisted methods are described.

Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[4]

Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

-

Reaction Setup: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heating: Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Cyclization to Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[5]

-

Heating: Heat the solution to a vigorous reflux (typically around 250-260 °C) for 30-60 minutes.[4]

-

Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

-

Purification: Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[4] Using an inert, high-boiling solvent can increase cyclization yields to as high as 95%.[4]

Step 3: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

-

Reaction Setup: Suspend the dried ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[5]

-

Heating: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[5]

-

Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.[5]

-

Purification: Collect the solid by filtration, wash with cold water, and dry.[5]

Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline

-

Reaction Setup: Place the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

-

Heating: Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[5]

-

Purification: The resulting crude 7-chloro-4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[5]

Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[5]

Step 1 & 2: One-Pot Condensation and Cyclization

-

Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[5] The excess DEEM can serve as both a reagent and a solvent.[5]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time (see Table 1 for examples).[5] Monitor the internal pressure, which can reach up to 24 bar.[4]

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[5]

-

Purification: Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[5]

-

Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity. The product is typically of high purity (>95%).[4]

Subsequent saponification and decarboxylation steps can be carried out as described in the conventional protocol (Section 3.1, Steps 3 and 4).

Data Presentation: Comparative Analysis

The efficiency of the Gould-Jacobs cyclization is highly dependent on the reaction conditions. The following table summarizes quantitative data from a microwave-assisted synthesis, highlighting the impact of temperature and reaction time on product yield.

Table 1: Microwave-Assisted Gould-Jacobs Cyclization of Aniline and DEEM [5]

| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |

| 1 | 250 | 1 | - | 1 |

| 2 | 300 | 1 | - | 37 |

| 3 | 250 | 20 | - | Low |

| 4 | 300 | 20 | 24 | 28 |

| 5 | 300 | 5 | - | 47 |

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization.[5] At 250 °C, even after 20 minutes, the product yield remains low.[5] Increasing the temperature to 300 °C significantly improves the yield.[5] However, prolonged reaction times at high temperatures can lead to degradation of the product.[5] An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[5]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of 7-chloroquinoline derivatives using the Gould-Jacobs reaction.

Applications in Drug Development

The Gould-Jacobs reaction is a vital synthetic tool for accessing the quinolone core structure, which is a key pharmacophore in numerous pharmaceuticals.[5] Its applications are widespread and significant:

-

Antimalarial Agents: The quinoline ring is the cornerstone of many antimalarial drugs, including chloroquine and amodiaquine. The synthesis of 4,7-dichloroquinoline, a crucial precursor for these drugs, can be achieved using the Gould-Jacobs reaction.[5]

-

Quinolone Antibiotics: A large class of broad-spectrum antibiotics is based on the quinolone and fluoroquinolone scaffold. The Gould-Jacobs reaction provides a direct and efficient route to key intermediates for the synthesis of drugs such as nalidixic acid, rosoxacin, and oxolinic acid.[5]

-

Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[5]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives. While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have significantly enhanced reaction efficiency, leading to shorter reaction times and improved yields.[2] This technical guide has provided a comprehensive overview of the application of this reaction for the synthesis of 7-chloroquinoline derivatives, offering detailed protocols, comparative data, and mechanistic insights to aid researchers and drug development professionals in the practical application of this important synthetic transformation.

References

Physicochemical Properties of 7-Chloroquinoline-8-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Chloroquinoline-8-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide presents a compilation of data from structurally related molecules to offer valuable insights. It also details standardized experimental protocols for determining key physicochemical parameters, essential for research and development in medicinal chemistry and materials science.

Core Physicochemical Data

Table 1: General and Computed Properties of this compound and Related Compounds

| Property | This compound | 7-Chloroquinoline | 7-Chloroquinolin-8-amine | 5-Chloro-8-hydroxyquinoline-7-carboxylic acid | 3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) |

| Molecular Formula | C₁₀H₆ClNO₂ | C₉H₆ClN[1] | C₉H₇ClN₂[2] | C₁₀H₆ClNO₃[3] | C₁₀H₅Cl₂NO₂[4] |

| Molecular Weight ( g/mol ) | 207.61 | 163.60[1] | 178.62[2] | 223.61[3] | 242.05[4] |

| CAS Number | 87293-44-5[5] | 612-61-3[1] | 6338-98-3[2] | 205040-62-6[3] | Not specified |

| Computed LogP | Not Available | 2.9[1] | 2.1[2] | 2.5[3] | Not Available |

| Hydrogen Bond Donors | 1 | 0 | 1 | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 1 | 2 | 4 | 3 |

| Rotatable Bond Count | 1 | 0 | 0 | 1 | 1 |

| Topological Polar Surface Area (Ų) | Not Available | 12.9[1] | 38.9[2] | 70.4[3] | Not Available |

Table 2: Experimental Physicochemical Properties of Related Quinolines

| Property | 8-Hydroxyquinoline-7-carboxylic acid |

| Melting Point (°C) | 208-209 (decomp)[6] |

| Boiling Point (°C) | 384.7±32.0 (Predicted)[6] |

| Flash Point (°C) | 186.5[6] |

| Vapor Pressure (mmHg at 25°C) | 1.66E-05[6] |

| LogP | 1.63860[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following section outlines standard experimental protocols.

Determination of Partition Coefficient (LogP)

The shake-flask method is the gold standard for experimentally determining the LogP value, which indicates the lipophilicity of a compound.[7]

Methodology:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[8][9]

-

Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases.[8]

-

Partitioning: Add the second phase to the solution containing the compound. The mixture is then shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[8]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[9][10]

-

Calculation: The LogP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]

Determination of Acid Dissociation Constant (pKa)

The pKa value, which describes the acidity of a compound, can be determined using UV-Vis spectrophotometry.[9]

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers with a range of known pH values.[9]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). This stock solution is then diluted into each of the different pH buffers in a 96-well microtiter plate.[9]

-

UV-Vis Measurement: The UV-Vis absorbance spectrum of the compound in each buffer is measured using a spectrophotometer.

-

Data Analysis: The absorbance values at a specific wavelength, where the ionized and non-ionized forms of the compound have different absorbances, are plotted against the pH.

-

pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal curve.

Biological and Synthetic Context

7-Chloroquinoline derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[12][13][14] The synthesis of these compounds often involves the reaction of a substituted aniline with a quinoline precursor.[15] For instance, the preparation of 7-chloro-8-quinoline carboxylic acid can be achieved through the oxidation of 7-chloro-8-methylquinoline.[16]

Many 7-chloroquinoline-based compounds exert their biological effects by acting as kinase inhibitors or by intercalating with DNA.[17][18] The development of novel derivatives often focuses on modifying substituents on the quinoline core to enhance potency and selectivity.

References

- 1. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloroquinolin-8-amine | C9H7ClN2 | CID 224784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-8-hydroxyquinoline-7-carboxylic acid | C10H6ClNO3 | CID 14534767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 87293-44-5|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. enamine.net [enamine.net]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 17. 7-Chloro-3-methylquinoline-8-carboxylic acid [myskinrecipes.com]

- 18. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 7-Chloroquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core technical information on 7-Chloroquinoline-8-carboxylic acid, a key chemical intermediate. This document outlines its identification, physicochemical properties, and detailed methodologies for its synthesis and characterization, designed for use in research and development settings.

Core Identification and Properties

This compound is a quinoline derivative notable for its role as a precursor in the synthesis of various compounds, including the herbicide Quinclorac.[1] Its unique structure lends itself to further chemical modifications, making it a valuable building block in medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 87293-44-5 | [1][2] |

| Molecular Formula | C10H6ClNO2 | [1][3] |

| Molecular Weight | 207.61 g/mol | [1] |

| InChI | InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | [3] |

| SMILES | C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | [3] |

| Monoisotopic Mass | 207.00871 Da | [3] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and analytical characterization of this compound.

Synthesis: Oxidation of 7-Chloro-8-methylquinoline

A common method for the preparation of this compound involves the direct oxidation of the corresponding 8-methylquinoline.[4][5]

Materials:

-

7-Chloro-8-methylquinoline

-

Nitric acid or Nitric oxide

-

Sulphuric acid

-

Heavy metal catalyst (e.g., Vanadium pentoxide)

-

Oxygen

-

N-hydroxyphthalimide (as a catalyst alternative)

-

Azobisisobutyronitrile (as a catalyst alternative)

-

Appropriate organic solvent (e.g., as specified in the chosen literature method)

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, dissolve 7-Chloro-8-methylquinoline in a suitable solvent.

-

Add the catalyst (e.g., N-hydroxyphthalimide and azobisisobutyronitrile) to the reaction mixture.[5]

-

With vigorous stirring, introduce the oxidizing agent. If using oxygen, bubble it through the reaction mixture.[5]

-

Maintain the reaction at a controlled temperature as described in the specific method. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the product is separated from the reaction mixture. This typically involves a solid-liquid separation to isolate the crude this compound.[5]

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of the protons in the molecule. Protons on the quinoline ring and the carboxylic acid proton will have characteristic chemical shifts.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid will have a distinct downfield chemical shift (typically 160-180 ppm).[6]

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Characteristic Absorptions:

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.61 g/mol ). An important M+2 peak will be present due to the chlorine isotope.[6]

-

Fragmentation: A common fragmentation pattern for carboxylic acid derivatives is the loss of the carboxylic acid group to form an acylium ion.[6]

Logical Workflow for Identification and Characterization

The following diagram illustrates the logical workflow for the synthesis, purification, and comprehensive identification of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound CAS#: 87293-44-5 [chemicalbook.com]

- 2. 87293-44-5|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. EP0282778A1 - Process for the preparation of 7-chloro-quinoline-8-carboxylic acids - Google Patents [patents.google.com]

- 5. The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

The Multifaceted Biological Activities of Substituted Quinoline Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of their core pharmacological properties, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Substituted quinoline carboxylic acids have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of various substituted quinoline carboxylic acids has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Table 1 summarizes the IC50 values of representative compounds against different cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | >82.9% inhibition at 100 µM | [1] |

| Quinoline-4-carboxylic acid | 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | MCF-7 (Breast) | Potent pro-apoptotic activity | [1] |

| Quinoline-2-carboxylic acid | Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [2] |

| Quinoline-2-carboxylic acid | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | 7.2 | [2] |

| Quinoline-2-carboxylic acid | Quinoline-2-carboxylic acid | HELA (Cervical), MCF7 (Breast) | Significant Cytotoxicity | [2] |

| Quinoxaline-2-carboxylic acid | Lead compound 1 | MV4-11 (Leukemia) | 61.2 ± 3.9 | [3] |

| Pyridine-quinoline hybrid | Compound 6e | HepG-2 (Liver) | Potent | [4] |

| Pyridine-quinoline hybrid | Compound 13a | HepG-2 (Liver) | Potent | [4] |

| Pyridine-quinoline hybrid | Compound 14a | HepG-2 (Liver) | Potent | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][2][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline carboxylic acid derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Mechanism of Action: Pim-1 Kinase Inhibition

Several quinoline derivatives exert their anticancer effects by inhibiting Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[3][4][6]

Antimicrobial Activity

Substituted quinoline carboxylic acids have a long history as antimicrobial agents, with fluoroquinolones being a prominent example. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. Table 2 presents the MIC values for several quinoline carboxylic acid derivatives against various microbial strains.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| α-aminophosphonates with quinoline | Compound 9g | S. aureus | 0.25 | [7] |

| α-aminophosphonates with quinoline | Compound 9h | E. coli | 0.5 | [7] |

| α-aminophosphonates with quinoline | Compound 10k | C. albicans | 0.25 | [7] |

| Quinoxaline derivative | Compound 10 | C. albicans | 16 | [8] |

| Quinoxaline derivative | Compound 10 | A. flavus | 16 | [8] |

| Quinoline-2-carboxylic acid derivative | Compound E11 | S. aureus | High activity | [9] |

| Quinoline-2-carboxylic acid derivative | Compound E17 | E. coli | High activity | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][10]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the substituted quinoline carboxylic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Certain substituted quinoline carboxylic acids have demonstrated potent anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of several quinoline derivatives are attributed to their ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11][12][13] These pathways are central to the production of pro-inflammatory mediators.

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is commonly used to screen for anti-inflammatory compounds.[13][14]

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators through the activation of pathways like NF-κB and MAPK. The inhibitory effect of a compound on this process can be quantified by measuring the levels of these mediators.

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted quinoline carboxylic acid for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

-

Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on the production of these inflammatory mediators.

Antiviral Activity

Substituted quinoline carboxylic acids have also shown promise as antiviral agents, with a key mechanism being the inhibition of host enzymes that are essential for viral replication.

Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant antiviral strategy for some quinoline carboxylic acid derivatives is the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH).[15][16][17][18] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of viral RNA and DNA.

Quantitative Antiviral Data

The antiviral activity of DHODH-inhibiting quinoline carboxylic acids is typically reported as the half-maximal effective concentration (EC50) for viral replication inhibition and the IC50 for enzyme inhibition.

| Compound | Target | EC50 / IC50 | Reference |

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Human DHODH | IC50 = 1 nM | [15] |

| C44 | VSV Replication | EC50 = 2 nM | [15] |

| C44 | WSN-Influenza Replication | EC50 = 41 nM | [15] |

| Compound 41 | Human DHODH | IC50 = 9.71 ± 1.4 nM | [17] |

| Compound 43 | Human DHODH | IC50 = 26.2 ± 1.8 nM | [17] |

| Compound 11 | Human DHODH | KD = 6.06 μM | [19] |

| Compound 11 | Influenza A | IC50 = 0.85 ± 0.05 μM | [19] |

| Compound 11 | SARS-CoV-2 | IC50 = 3.60 ± 0.67 μM | [19] |

Experimental Protocol: DHODH Enzyme Inhibition Assay

Principle: The activity of recombinant human DHODH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, Triton X-100, Coenzyme Q10, and DCIP.

-

Inhibitor Incubation: Pre-incubate the recombinant human DHODH enzyme with various concentrations of the quinoline carboxylic acid inhibitor for 30 minutes at 25°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotic acid to the mixture.

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 650 nm over time in a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

This guide provides a foundational understanding of the significant and diverse biological activities of substituted quinoline carboxylic acids. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this important class of therapeutic agents.

References

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. benchchem.com [benchchem.com]

- 11. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Collection - SAR-Based Optimization of a 4âQuinoline Carboxylic Acid Analogue with Potent Antiviral Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Chloroquinoline-8-carboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Derivatives of 7-chloroquinoline, particularly those bearing a carboxylic acid group at the 8-position, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 7-chloroquinoline-8-carboxylic acid derivatives and their analogues. It aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics by presenting quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a rich history in drug discovery. The 7-chloroquinoline core, famously present in the antimalarial drug chloroquine, has been extensively explored as a scaffold for the development of agents with a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The introduction of a carboxylic acid moiety, particularly at the 8-position, can significantly influence the physicochemical properties and biological activity of the quinoline ring system, often enhancing its interaction with biological targets. This guide focuses specifically on this compound and its derivatives, providing a detailed examination of their chemical synthesis and multifaceted pharmacological profiles.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of this chemical space. Several synthetic strategies have been developed to access these compounds.

Synthesis of the Core Structure

A common and effective method for the preparation of 7-chloro-8-quinolinecarboxylic acid involves the oxidation of the corresponding 7-chloro-8-methylquinoline.

Experimental Protocol: Oxidation of 7-chloro-8-methylquinoline [1]

-

Step 1: Reaction Setup In a 100 ml Hastelloy autoclave, combine 10 grams of 7-chloro-8-methylquinoline, 40 milliliters of acetonitrile, 0.38 grams (0.04 equivalents) of N-hydroxyphthalimide, and 0.18 grams (0.02 equivalents) of azobisisobutyronitrile.

-

Step 2: Reaction Conditions Seal the autoclave and purge twice with nitrogen, followed by three purges with oxygen. Pressurize the autoclave with oxygen to 4 MPa. Heat the reaction mixture to 90°C and maintain for 9 hours, ensuring the oxygen pressure does not fall below 4 MPa during the reaction.

-

Step 3: Isolation and Purification After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Filter the reaction solution. The collected filter cake is then slurried with 20 ml of acetonitrile and filtered again. The resulting solid is dried to yield 7-chloro-8-quinolinecarboxylic acid.

Synthesis of Derivatives

The carboxylic acid group at the 8-position serves as a versatile handle for the synthesis of a wide range of derivatives, including esters and amides. Standard esterification and amidation reactions can be employed to generate libraries of compounds for biological screening. A common synthetic approach for creating derivatives is the Gould-Jacobs cyclization, which can be used to produce various substituted quinoline-3-carboxylic acids[3].

Experimental Workflow: General Synthesis of Derivatives

Caption: A generalized workflow for the synthesis of ester and amide derivatives from this compound.

Biological Activities

Derivatives of this compound and its analogues have demonstrated a wide array of biological activities. The following sections summarize the quantitative data for their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The antiproliferative effects of 7-chloroquinoline derivatives have been extensively evaluated against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM | 8.2 | [1] |

| 7-chloroquinoline-benzimidazole hybrid 5d | HuT78 | 0.4 | [1] |

| 7-chloroquinoline-benzimidazole hybrid 5d | THP-1 | 0.6 | [1] |

| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM | 1.1 | [1] |

| 8-hydroxyquinoline derivative (R=OAc) | MCF-7 | 4.12 | [4] |

| 8-hydroxyquinoline derivative (R=OAc) | HCT 116 | 22.7 | [4] |

| 8-hydroxyquinoline derivative (R=OAc) | HeLa | 30.98 | [4] |

| 7-chloroquinoline hydrazone (Compound II) | MDA-MB-435 | - | [2] |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | - | 7.2 (SIRT3 inhibition) | [5] |

Antimicrobial Activity

Several 7-chloroquinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 8-Chloro-quinolone (FPQ 36) | Staphylococcus aureus | - | [6] |

| 8-Chloro-quinolone (6ClPQ36) | Staphylococcus aureus | - | [6] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [7] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [7] |

| Quinoline-based hydroxyimidazolium hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [7] |

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [7] |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [7] |

Anti-inflammatory Activity

Certain analogues of 7-chloroquinoline carboxylic acids have demonstrated significant anti-inflammatory properties, often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced NO production in RAW264.7 cells | Appreciable | [8] |

| Quinoline-3-carboxylic acid | LPS-induced NO production in RAW264.7 cells | Appreciable | [8] |

| 7-chloroquinoline-1,2,3-triazoyl carboxamide 3a | Carrageenan-induced paw edema | - | [9] |

Mechanisms of Action

The diverse biological activities of 7-chloroquinoline derivatives stem from their ability to interact with multiple cellular targets and signaling pathways.

Inhibition of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several quinoline-based compounds have been shown to inhibit this pathway, leading to a reduction in tumor cell growth and survival.

Caption: Simplified diagram of the PI3K/Akt signaling pathway and its inhibition by 7-chloroquinoline derivatives.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic data (NMR, IR, Mass Spec) of 7-Chloroquinoline-8-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Data of 7-Chloroquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a quinoline derivative of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide presents a combination of data for closely related compounds and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of related quinoline derivatives.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | d | ~4.5 |

| H-3 | 7.5 - 7.7 | dd | ~8.5, 4.5 |

| H-4 | 8.2 - 8.4 | d | ~8.5 |

| H-5 | 7.8 - 8.0 | d | ~8.8 |

| H-6 | 7.6 - 7.8 | d | ~8.8 |

| COOH | 11.0 - 13.0 | s (broad) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~127 |

| C-7 | ~136 |

| C-8 | ~130 |

| C-8a | ~148 |

| COOH | ~168 |

Note: Predicted values are based on data from similar quinoline structures and are subject to solvent and concentration effects.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=N (Quinoline) | 1600-1620 | Medium |

| C=C (Aromatic) | 1450-1580 | Medium-Strong |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

| C-Cl | 750-850 | Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Relative Intensity |

| 207/209 | [M]⁺ | Moderate (Isotopic pattern for Cl) |

| 190/192 | [M-OH]⁺ | Low |

| 162/164 | [M-COOH]⁺ | High |

| 127 | [M-COOH-Cl]⁺ | Moderate |

Note: Fragmentation is predicted to involve the loss of the carboxylic acid group and the chlorine atom.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and ensure the sample is fully dissolved by gentle vortexing.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer equipped with a Universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry

Sample Preparation (for ESI-MS):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (LC-MS with ESI source):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Collision Energy (for MS/MS): Varied to optimize fragmentation.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Synthesis of this compound.

References

The Crystalline World of Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of quinoline carboxylic acid derivatives, molecules of significant interest in medicinal chemistry. Possessing a versatile scaffold, these compounds exhibit a wide array of biological activities, making them prime candidates for drug development. This guide provides a comprehensive overview of their crystal structures, detailed experimental protocols for their synthesis and characterization, and insights into their mechanism of action, empowering researchers to accelerate their discovery and development efforts.

Crystal Structure Analysis of Quinoline Carboxylic Acid Derivatives

The precise three-dimensional arrangement of atoms within a crystal lattice is paramount in understanding a molecule's physicochemical properties and its interactions with biological targets. Here, we present a comparative analysis of the crystal structures of key quinoline carboxylic acid derivatives.

Crystallographic Data

The following tables summarize the crystallographic data for quinoline-2-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid, offering a clear comparison of their structural parameters.

Table 1: Crystallographic Data for Quinoline-2-Carboxylic Acid

| Parameter | Value |

| Chemical Formula | C₁₀H₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.724(1) |

| b (Å) | 5.937(1) |

| c (Å) | 27.545(2) |

| α (°) | 90 |

| β (°) | 90.15(1) |

| γ (°) | 90 |

| Volume (ų) | 1588.3(4) |

| Z | 4 |

| Data Source | [Crystallography Open Database (COD) ID: 1525381] |

Table 2: Crystallographic Data for 2-(4-Methylphenyl)quinoline-4-carboxylic Acid

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1001(6) |

| b (Å) | 15.3464(11) |

| c (Å) | 20.3037(17) |

| α (°) | 90 |

| β (°) | 90.859(9) |

| γ (°) | 90 |

| Volume (ų) | 1277.4(2) |

| Z | 4 |

| Data Source | [Crystallography Open Database (COD) ID: 9010237] |

Key Structural Features

-

Quinoline-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c. In the solid state, it exists as a tautomeric mixture of the neutral molecule and a zwitterion.[1] These tautomeric pairs are held together by hydrogen bonds.[1]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid also crystallizes in the monoclinic P2₁/c space group. The dihedral angle between the quinoline ring system and the carboxylic acid group is approximately 45.1°.[2] In the crystal, molecules are linked into chains by O—H···N hydrogen bonds.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. This section provides step-by-step methodologies for the synthesis, crystallization, and crystal structure determination of quinoline carboxylic acid derivatives.

Synthesis Protocols

The Pfitzinger and Doebner reactions are classical and versatile methods for the synthesis of quinoline-4-carboxylic acid derivatives.

Protocol 2.1.1: Synthesis of 2-Arylquinoline-4-carboxylic Acids via Pfitzinger Reaction

This protocol describes the synthesis of 2-arylquinoline-4-carboxylic acids from isatin and a substituted acetophenone.

Materials:

-

Isatin

-

Substituted acetophenone (e.g., acetophenone, 4'-methylacetophenone)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

Dissolve isatin in an aqueous solution of potassium hydroxide.

-

Add a solution of the substituted acetophenone in ethanol to the isatin solution.

-

Reflux the reaction mixture for 4 to 12 hours.

-

After cooling, acidify the mixture with HCl or acetic acid to precipitate the product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2-arylquinoline-4-carboxylic acid.[3]

Protocol 2.1.2: Synthesis of Quinoline-4-carboxylic Acids via Doebner Reaction

This protocol outlines the one-pot synthesis of quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.

Materials:

-

Substituted aniline

-

Aromatic aldehyde

-

Pyruvic acid

-

Ethanol (EtOH)

Procedure:

-

Dissolve the substituted aniline, aromatic aldehyde, and pyruvic acid in ethanol.

-

Reflux the reaction mixture for 2 to 6 hours.

-

Cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture upon cooling.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the quinoline-4-carboxylic acid derivative.[4]

Crystallization Protocols

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

Protocol 2.2.1: Slow Evaporation Method

-

Dissolve the purified quinoline carboxylic acid derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) to form a nearly saturated solution.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

-

Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Protocol 2.2.2: Vapor Diffusion Method

-

Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a "poor" solvent in which the compound is sparingly soluble. The "poor" solvent should be more volatile than the "good" solvent.

-

Over time, the vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction and Structure Refinement

This section provides a generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and merged to produce a unique set of reflection data.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method, for example, with the program SHELXL.[5] This iterative process adjusts atomic coordinates, and displacement parameters to improve the agreement between the observed and calculated diffraction patterns.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Biological Activity and Signaling Pathway

Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the enzyme Dihydroorotate Dehydrogenase (DHODH).[6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1]

Mechanism of Action: DHODH Inhibition

By inhibiting DHODH, these quinoline carboxylic acid derivatives deplete the intracellular pool of pyrimidines. This has a profound impact on rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides. The depletion of pyrimidines leads to cell cycle arrest and apoptosis, making DHODH an attractive target for the development of anticancer and immunosuppressive drugs.[1]

Signaling Pathway of DHODH Inhibition

The following diagram illustrates the central role of DHODH in the pyrimidine biosynthesis pathway and the consequences of its inhibition by a quinoline carboxylic acid derivative.

Molecular Interactions with the DHODH Active Site

The crystal structure of human DHODH in complex with a brequinar analogue (a quinoline-4-carboxylic acid derivative, PDB ID: 1D3G) reveals the key interactions responsible for its inhibitory activity.[6] The inhibitor binds in a hydrophobic tunnel, which is the binding site for the coenzyme ubiquinone.

Key Interacting Residues in DHODH (PDB: 1D3G):

-

Hydrogen Bonding: The carboxylate group of the inhibitor forms a crucial salt bridge with Arg136 .[1]

-

Hydrophobic Interactions: The quinoline ring and other hydrophobic moieties of the inhibitor interact with a number of nonpolar residues, including Met43, Ala59, Leu68, and Pro364 .

-

Pi-Stacking: A stacking interaction is observed between the quinoline ring system and the imidazole ring of His56 .

The following diagram illustrates the key logical relationships in the binding of a quinoline carboxylic acid inhibitor to the DHODH active site.

Conclusion

This technical guide provides a foundational understanding of the crystal structure, synthesis, and biological activity of quinoline carboxylic acid derivatives. The detailed experimental protocols and insights into their mechanism of action are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel therapeutics to address a range of human diseases.

References

- 1. rcsb.org [rcsb.org]

- 2. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 5. PDBi - Structure Summary [pdbi.nii.ac.in]

- 6. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 7-Chloroquinoline-8-carboxylic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 7-chloroquinoline-8-carboxylic acid in common laboratory solvents. Due to the limited availability of specific experimental data in public literature, this guide combines theoretical predictions based on the compound's molecular structure with detailed, standardized experimental protocols for determining its empirical solubility.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including the presence of polar and non-polar functional groups, and its ability to interact with solvent molecules. This compound possesses a quinoline ring system, which is largely hydrophobic, and a carboxylic acid group, which is polar and capable of ionization.[1][2]

Structural Analysis:

-

Quinoline Core: The bicyclic aromatic quinoline structure is non-polar and contributes to poor solubility in aqueous solutions.[1]

-

Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and it can be deprotonated to form a carboxylate salt. This group enhances solubility in polar protic solvents and aqueous basic solutions.[2][3]

-

Chloro Group: The chloro substituent is electron-withdrawing and adds to the molecule's hydrophobicity, likely further reducing its solubility in water.

Based on these structural features, the following solubility profile is predicted.

Table 1: Predicted Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The hydrophobic quinoline and chloro groups are expected to dominate, leading to poor aqueous solubility.[1] |

| Methanol, Ethanol | Moderate to High | The carboxylic acid group should allow for hydrogen bonding with the alcohol, leading to good solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and should readily solvate the carboxylic acid group. |

| Acetone, Acetonitrile | Low to Moderate | These solvents are less polar than DMSO and DMF, and their ability to solvate the molecule may be limited. | |

| Non-Polar | Hexanes, Toluene | Very Low | The overall polarity of the molecule due to the carboxylic acid group will likely make it insoluble in non-polar solvents. |

| Dichloromethane (DCM), Chloroform | Low | While these are considered non-polar, they can engage in some dipole-dipole interactions, which might allow for minimal solubility. | |

| Aqueous Acidic | 5% Hydrochloric Acid | Low | The basic nitrogen on the quinoline ring may be protonated, but the overall molecule is unlikely to be soluble due to the carboxylic acid group remaining protonated. |

| Aqueous Basic | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | High | The carboxylic acid will be deprotonated to form a highly soluble sodium salt, overcoming the hydrophobicity of the quinoline core.[3] |

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile of this compound, the following qualitative and quantitative experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of solvents from Table 1

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or methanol) for creating a standard curve.

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-